4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile
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Overview
Description
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile is a fused pyridine derivative. Compounds of this class are known for their diverse biological activities and are frequently used in drug design and medicinal chemistry. The structural similarity of these compounds to DNA bases such as adenine and guanine contributes to their effectiveness in various therapeutic applications .
Preparation Methods
The synthesis of 4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with phenyl-substituted cyclopentane intermediates can yield the desired compound. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular processes. The compound’s ability to bind to DNA and interfere with replication and transcription is also a significant aspect of its mechanism .
Comparison with Similar Compounds
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile can be compared to other fused pyridine derivatives, such as:
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thienopyridines: Used in the treatment of cardiovascular diseases.
Pyrrolopyridines: Investigated for their anticancer properties.
Oxazolopyridines: Exhibiting anti-inflammatory and antifungal activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of fused pyridine derivatives.
Properties
Molecular Formula |
C20H15N3 |
---|---|
Molecular Weight |
297.4g/mol |
IUPAC Name |
4-phenyl-1-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15N3/c21-13-18-19(14-7-2-1-3-8-14)15-9-6-10-16(15)20(23-18)17-11-4-5-12-22-17/h1-5,7-8,11-12H,6,9-10H2 |
InChI Key |
LQDLRMPPNGAXDV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=NC(=C2C3=CC=CC=C3)C#N)C4=CC=CC=N4 |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C3=CC=CC=C3)C#N)C4=CC=CC=N4 |
Origin of Product |
United States |
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